N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 6-oxopyridazinone core linked to a pyrrolidin-1-yl substituent at position 6 and a carboxamide ethyl chain at position 1. The pyrrolidine ring (a 5-membered amine) and carboxamide linker may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14-4-3-7-17-21(14)11-8-16-15(23)12-5-6-13(19-18-12)20-9-1-2-10-20/h3-7H,1-2,8-11H2,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZDITFIABWVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Pyridazine/Pyridazinone Families
The following compounds share structural motifs with the target molecule, including pyridazinone cores, carboxamide linkers, or nitrogenous substituents.
Table 1: Key Structural and Functional Comparisons
*Molecular formula inferred from CAS 2034474-67-2 (a thiophene-containing analog) .
†IR spectra for antipyrine hybrids show distinct C=O stretches (1664–1681 cm⁻¹) .
Key Structural Differences and Implications
Chromene hybrids () introduce a benzopyrone moiety, altering electronic properties and solubility .
Substituent Chemistry :
- Pyrrolidine vs. Piperidine/Piperazine : The 5-membered pyrrolidine in the target compound may confer conformational flexibility compared to the 6-membered piperidine/piperazine rings in antipyrine hybrids (e.g., 6e, 6f) .
- Halogenated Groups : Fluorophenyl or chlorophenyl substituents in analogs (e.g., 6f, (R)-IPMICF16) enhance lipophilicity and metabolic stability but are absent in the target compound .
Q & A
Q. Key intermediates :
- 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid : Synthesized via nucleophilic substitution on 6-chloropyridazine-3-carboxylic acid with pyrrolidine.
- 2-(6-Oxopyridazin-1(6H)-yl)ethylamine : Prepared by reducing the corresponding nitrile or through reductive amination of 6-oxopyridazine derivatives .
Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Basic Research Question
- 1H/13C NMR : Assign peaks for pyridazine ring protons (δ 8.2–8.5 ppm), pyrrolidinyl protons (δ 2.5–3.2 ppm), and ethyl linker protons (δ 3.6–4.0 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide bond at ~3300 cm⁻¹) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
Advanced Research Question
- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. For example, the pyridazine ring’s electron-deficient nature may favor interactions with enzymes like kinases .
- Molecular Docking : Simulate binding to targets (e.g., CGRP receptors) by analyzing hydrogen bonds between the carboxamide group and receptor residues .
Example : DFT calculations on analogous pyridazine derivatives show charge distribution at the carboxamide group enhances binding affinity .
What strategies resolve discrepancies between in vitro activity and in vivo efficacy?
Advanced Research Question
- Solubility Optimization : Test logP values (e.g., >3 indicates poor aqueous solubility). Introduce polar groups (e.g., hydroxyl) or formulate as a salt .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., pyrrolidinyl oxidation). Replace labile groups with bioisosteres (e.g., substituting pyrrolidine with azetidine) .
Case Study : Trifluoroethylation of a related compound improved oral bioavailability from 15% to 45% by reducing first-pass metabolism .
How should researchers address conflicting stability data under varying pH conditions?
Q. Data Contradiction Analysis
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC. For example, instability at pH <3 may suggest acid-sensitive amide bonds .
- Accelerated Degradation Tests : Use Arrhenius plots to extrapolate shelf-life. If conflicting data arise, validate methods across labs (e.g., NMR vs. LC-MS quantification) .
Recommendation : Stabilize the compound in solid-state formulations (lyophilized powders) if aqueous solutions show pH-dependent degradation .
What structural modifications enhance selectivity for kinase targets?
Advanced Research Question
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
